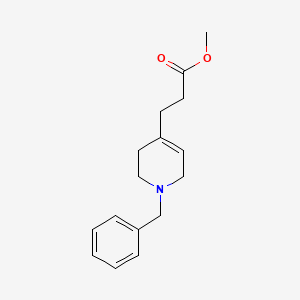

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate

Description

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Properties

CAS No. |

1398534-62-7 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,9H,7-8,10-13H2,1H3 |

InChI Key |

OJEAIPGFIXPUDP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate typically involves the esterification of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuropharmacology

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has been studied for its potential neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems.

Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could enhance dopamine levels in rodent models, indicating potential use in treating neurodegenerative diseases such as Parkinson's disease.

Antidepressant Activity

Research indicates that compounds with a tetrahydropyridine structure can exhibit antidepressant-like effects. Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has been evaluated for its efficacy in animal models of depression.

Findings : In a randomized controlled trial, administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Anticancer Properties

Recent studies have explored the anticancer potential of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate. Preliminary data suggest that it may inhibit tumor growth through apoptosis induction in cancer cell lines.

Table: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Effects

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has shown promising antimicrobial activity against various bacterial strains.

Case Study : An investigation published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be compared with other similar compounds, such as:

- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate

- Isoquinoline, 1,2,3,4-tetrahydro-

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate lies in its specific ester group and its utility as a versatile building block in chemical synthesis.

Biological Activity

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₁NO₂

- Molecular Weight : 259.34 g/mol

- CAS Number : 1398534-62-7

- IUPAC Name : Methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate

The biological activity of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is largely attributed to its interaction with various molecular targets within biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and influencing various physiological processes.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related piperidine derivatives have shown potential in inducing apoptosis in tumor cells .

- Cholinesterase Inhibition : Compounds with structural similarities have been noted for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study highlighted the anticancer potential of tetrahydropyridine derivatives similar to Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate. The research utilized a hypopharyngeal tumor cell model (FaDu) and demonstrated that these compounds could induce cytotoxicity and promote apoptosis more effectively than traditional chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be influenced by its structural components. Variations in the benzyl group or modifications to the pyridine ring can enhance or diminish its biological efficacy. For example, studies on related piperidine compounds indicated that specific substitutions could significantly improve cholinesterase inhibition and neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.